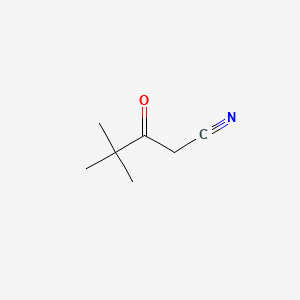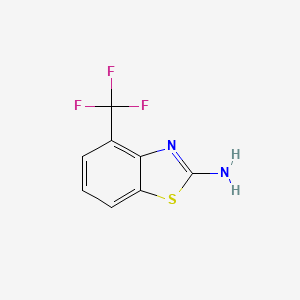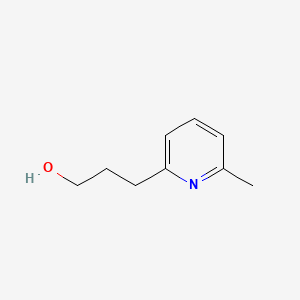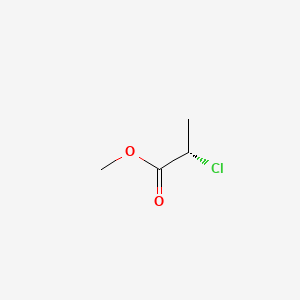
(S)-methyl 2-chloropropanoate
Übersicht
Beschreibung
(S)-methyl 2-chloropropanoate is a compound of interest in various chemical research areas due to its potential applications, particularly in the synthesis of herbicides and as a building block for more complex molecules. The studies provided explore different aspects of this compound, including its synthesis, molecular structure, and its role in chemical reactions.
Synthesis Analysis
The synthesis of (S)-methyl 2-chloropropanoate has been approached through different methods. One study describes the preparation of optically pure methyl S-2-chloropropionate starting from methyl R-2-hydroxy propionate using Vilsmeier reagent, which is a combination of thionyl chloride and dimethyl formamide (DMF). This method improved the yield to 89% and maintained an optical purity of 98.2%, which is a significant enhancement compared to traditional methods using SOCl2/pyridine/PCl5/POCl3 as chlorinating agents . Another study mentions the synthesis of (S)-2-chloroalkanoic acids from (S)-2-amino acids, indicating a route to obtain (S)-2-chloropropanoic acid with high enantiomeric purity .
Molecular Structure Analysis
The molecular structure of (S)-methyl 2-chloropropanoate has been analyzed through molecular-dynamics (MD) simulations to understand the complexation energies and structures when interacting with heptakis(3-O-acetyl-2,6-di-O-pentyl)-β-cyclodextrin. The study provides insights into the geometry of the complexes formed, the conformations of both the complexed and uncomplexed molecules, and the closest H-H distances between host and guest in the complexes. These findings are in agreement with experimental data obtained from enantioselective gas chromatography .
Chemical Reactions Analysis
In the realm of chemical reactions, (S)-methyl 2-chloropropanoate derivatives have been shown to exhibit herbicidal activities. Specifically, a series of 2-cyano-3-(2-chlorothiazol-5-yl)methylaminoacrylates, which are synthesized from compounds related to (S)-methyl 2-chloropropanoate, demonstrated good herbicidal activities. The presence of a suitable group at the 3-position of the acrylate was essential for high herbicidal activity, and these 2-cyanoacrylates containing a 2-chloro-5-thiazolyl group represent a novel class of herbicides .
Physical and Chemical Properties Analysis
While the provided papers do not directly discuss the physical and chemical properties of (S)-methyl 2-chloropropanoate, such properties can be inferred from the molecular structure and synthesis methods. The compound's reactivity in forming complexes and its role in synthesizing herbicidal agents suggest that it has significant chemical reactivity. The optical purity achieved in its synthesis also indicates that it can exist in enantiomerically pure forms, which is important for its activity and specificity in biological and chemical applications .
Eigenschaften
IUPAC Name |
methyl (2S)-2-chloropropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7ClO2/c1-3(5)4(6)7-2/h3H,1-2H3/t3-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLEJCNOTNLZCHQ-VKHMYHEASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)OC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70888377 | |
| Record name | Propanoic acid, 2-chloro-, methyl ester, (2S)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70888377 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-methyl 2-chloropropanoate | |
CAS RN |
73246-45-4 | |
| Record name | (-)-Methyl 2-chloropropionate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=73246-45-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 2-chloropropanoate, (S)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073246454 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propanoic acid, 2-chloro-, methyl ester, (2S)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Propanoic acid, 2-chloro-, methyl ester, (2S)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70888377 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (-)-Methyl (S)-2-chloropropionate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METHYL 2-CHLOROPROPANOATE, (S)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I72Y13KL31 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How can Methyl (S)-(-)-2-chloropropionate be used in the synthesis of chiral amides?
A1: Methyl (S)-(-)-2-chloropropionate serves as a valuable starting material for preparing optically active amides. Research demonstrates its conversion to (S)-(+)-N,N-diethyl-2-chloropropionamide using a Lewis acid catalyst and diethylamine. [] This method highlights the potential of using Methyl (S)-(-)-2-chloropropionate as a chiral building block in organic synthesis, particularly for creating amides with specific stereochemistry. For more details, please refer to: .
Q2: Does Methyl (S)-(-)-2-chloropropionate exhibit different reactivity with enzymes compared to its enantiomer?
A2: Yes, both Methyl (S)-(-)-2-chloropropionate and its (R)-enantiomer display distinct reactivity with certain enzymes. Studies using Candida rugosa lipase isoenzymes A and B demonstrated their preference for hydrolyzing the (R)-enantiomer of methyl 2-chloropropionate. [] This selectivity highlights the potential of these enzymes in chiral resolution processes, specifically for separating the enantiomers of methyl 2-chloropropionate. For further details, please refer to: .
Q3: Can Methyl (S)-(-)-2-chloropropionate be synthesized from a renewable resource?
A3: Research indicates that Methyl (S)-(-)-2-chloropropionate can be synthesized from methyl (R)-2-hydroxypropionate, a readily available chiral pool material. [] This method employs a Vilsmeier reagent, generated from thionyl chloride and dimethylformamide (DMF), as the chlorinating agent. This approach not only offers high yield and optical purity but also utilizes readily available starting materials, making it a potentially more sustainable synthetic route. For details on this synthesis, please refer to: .
Q4: Can Methyl (S)-(-)-2-chloropropionate be used to create dinuclear metal complexes?
A4: Research demonstrates that Methyl (S)-(-)-2-chloropropionate can react with dinuclear iridium complexes. It undergoes an oxidative addition reaction with [{Ir(μ-Pz)(CNBut)2}2] (Pz = pyrazolate), yielding chiral diiridium complexes. [] This reaction highlights the potential of using Methyl (S)-(-)-2-chloropropionate for creating chiral metal complexes, opening doors for applications in asymmetric catalysis. For a deeper understanding of this reaction, please refer to: .
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






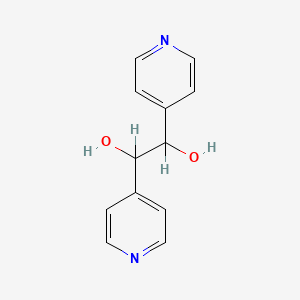
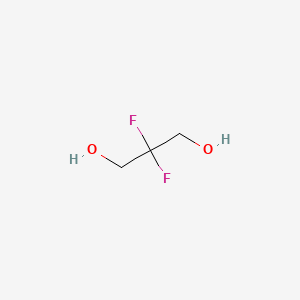
![5,11-Dihydroindolo[3,2-b]carbazole](/img/structure/B1295107.png)
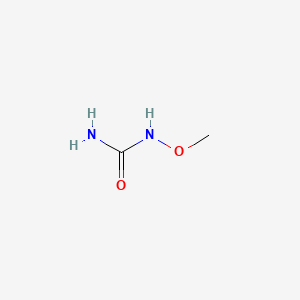
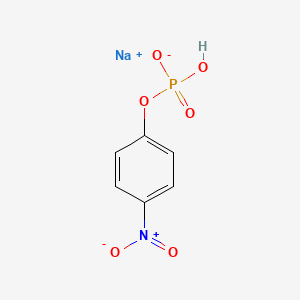
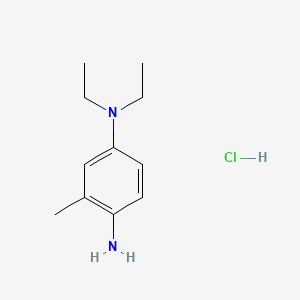
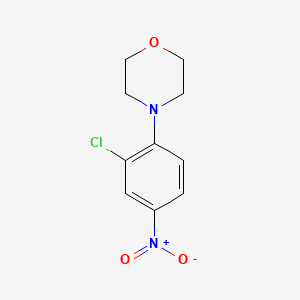
![2-Propanone, 1-phenyl-3-[3-(trifluoromethyl)phenyl]-](/img/structure/B1295115.png)
